molecular formula C12H7FN4O2 B2571588 oxadiazol-5-yl]-3H-pyrimidin-4-one CAS No. 2108312-51-0

oxadiazol-5-yl]-3H-pyrimidin-4-one

Cat. No. B2571588
CAS RN: 2108312-51-0
M. Wt: 258.212
InChI Key: LHUHRKXNGWMKHT-UHFFFAOYSA-N
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Description

“Oxadiazol-5-yl]-3H-pyrimidin-4-one” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .


Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of oxadiazoles is characterized by a five-membered ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been found to show various chemical reactions. For example, they can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their specific structure and substituents . For example, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .

Scientific Research Applications

Selective FLT3 Inhibitors

5-(1,3,4-Oxadiazol-2-yl)pyrimidine derivatives have been identified as a new class of FLT3 inhibitors, showing increased efficacy against MOLM-13 xenograft models in mice through oral administration. The introduction of polar substituents on the 1,3,4-oxadiazolyl group contributed significantly to increased metabolic stability (H. Ishida et al., 2008).

Antitumor Activity

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products have been synthesized, displaying in vitro anti-cancer activity. Among these, a compound exhibited a mean IC50 value of 5.66 μM, indicating good potency against a panel of 12 cell lines (Catalin V. Maftei et al., 2016).

Antimicrobial Activity

A study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including oxadiazole-2-thiol, revealed compounds with moderate to outstanding antimicrobial activity against various bacteria and fungi strains. A particular compound, "5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol," showed superior antimicrobial activity compared to ampicillin and gentamicin (A. M. El-sayed et al., 2017).

Anticandidal Agents

Oxadiazole derivatives synthesized for anticandidal activity showed significant efficacy against various Candida species. Among these, a compound was notably potent against Candida species, demonstrating stronger activity than the standard antifungal ketoconazole (Z. Kaplancıklı, 2011).

Antibacterial and Cytotoxic Activity

6-Oxopyrimidin-1(6H)-yl benzamide derivatives exhibited antibacterial and cytotoxicity, with specific compounds showing considerable antibiotic activity against Klebsiella pneumonia and Bacillus cereus, as well as inhibiting the growth of human tumor cell lines (K. Devarasetty et al., 2016).

Synthesis and Docking Studies

The synthesis, antimicrobial activity, and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents indicated better antimicrobial activity than Streptomycin. Docking studies were conducted to suggest a mechanism of action for these novel compounds (S. Vlasov et al., 2021).

Safety and Hazards

Oxadiazoles can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, they should be handled with care, using appropriate protective equipment, and used only in well-ventilated areas .

Future Directions

Oxadiazoles have shown promise in various fields, including medicinal chemistry and high-energy molecules . Therefore, the development of novel efficient and convenient methods for the synthesis of oxadiazoles with diverse functionalities is an important goal for modern organic chemistry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Oxadiazol-5-yl]-3H-pyrimidin-4-one are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and can vary depending on the specific context of the biochemical reaction .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context of the cellular process .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves interactions with transporters and binding proteins . This can influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN4O2/c13-9-4-2-1-3-7(9)10-16-12(19-17-10)8-5-14-6-15-11(8)18/h1-6H,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUHRKXNGWMKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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